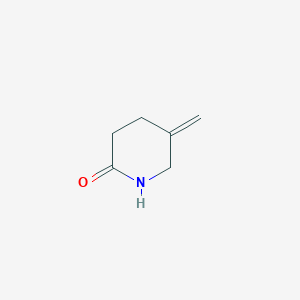

5-Methylenepiperidin-2-one

Description

Contextualization within Heterocyclic Chemistry

5-Methylenepiperidin-2-one is classified as a heterocyclic compound. Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. acs.org In the case of this compound, the heteroatom is nitrogen, making it a nitrogen-containing heterocycle.

The core of this molecule is a piperidine (B6355638) ring, a six-membered ring composed of five carbon atoms and one nitrogen atom. wikipedia.org Piperidine and its derivatives are significant scaffolds in medicinal chemistry and are found in numerous pharmaceuticals and naturally occurring alkaloids. wikipedia.org The "-one" suffix indicates the presence of a ketone group on the ring, and its locant at position 2, adjacent to the nitrogen, defines the structure as a lactam—specifically, a δ-valerolactam. nist.gov

Significance of Lactam and Alkene Motifs in Organic Synthesis

The structure of this compound features two key functional groups that are of great importance in organic synthesis: a lactam and an alkene (specifically, an exocyclic methylene (B1212753) group).

The lactam motif , a cyclic amide, is a cornerstone of many biologically active molecules, most famously in penicillin and cephalosporin (B10832234) antibiotics. The constrained cyclic structure of lactams can impart unique reactivity compared to their acyclic amide counterparts. The γ-lactam (a five-membered ring) and δ-lactam (a six-membered ring, as seen in this compound) skeletons are prevalent in a wide array of natural products and pharmaceuticals. nih.gov Consequently, the development of synthetic methods to create substituted lactams is a very active area of chemical research. nih.gov

The alkene motif , a carbon-carbon double bond, provides a site of reactivity for a vast number of organic transformations. As an α,β-unsaturated lactam, the exocyclic methylene group in this compound is conjugated with the carbonyl group of the lactam. This arrangement activates the double bond for nucleophilic conjugate addition (Michael addition) and makes the compound a valuable building block for constructing more complex molecular architectures. The synthesis of α,β-unsaturated lactams is a topic of considerable interest, with methods including ring-closing metathesis and various cyclization strategies being employed. acs.orgrsc.orgnih.gov

Overview of Research Scope for this compound

A review of the current scientific literature indicates that this compound is not a widely studied compound. Specific research detailing its synthesis, characterization, or application is limited. While general methods for the synthesis of α,β-unsaturated piperidinones exist, dedicated studies focusing on the 5-methylene isomer are not prominent. The majority of available research on related structures focuses on the saturated analogue, 5-methylpiperidin-2-one, or other substitution patterns on the piperidin-2-one ring. The lack of extensive, specific research on this compound suggests it may be a novel target for synthesis or a challenging molecule to prepare and/or handle, representing an underexplored area within the broader field of piperidine chemistry.

Detailed Research Findings

Direct and detailed research findings specifically for this compound are scarce in published literature. However, insight can be gained by examining the synthesis and properties of structurally related compounds and the general class of α,β-unsaturated lactams.

Synthesis Approaches for Related Piperidinones

The synthesis of the piperidin-2-one core is well-established. For instance, the related saturated compound, 5,5-dimethylpiperidin-2-one, can be synthesized from an ethyl 4-cyano-4-methylpentanoate precursor through catalytic hydrogenation, which induces reductive cyclization to form the lactam ring. chemicalbook.com

For the introduction of unsaturation, various strategies are employed for the synthesis of α,β-unsaturated γ-lactams (five-membered rings), which could potentially be adapted for δ-lactams (six-membered rings) like this compound. These methods include:

Ring-Closing Metathesis (RCM): A powerful reaction that forms cyclic alkenes from diene precursors.

Iridium-Catalysed Allylic Amination: An enantioselective method to form the lactam ring. nih.gov

Palladium-Catalysed Carbonylative Cyclization: This approach can utilize propargylic ureas to construct the unsaturated lactam framework. researchgate.net

Hydroalumination/Carboxylation: A one-pot sequence using propargyl amines and carbon dioxide can yield α,β-unsaturated lactams. acs.org

These general methodologies highlight potential, though underexplored, pathways toward the synthesis of this compound.

Properties of Related Compounds

To provide context, the properties of related, commercially available piperidinone compounds are listed below. It is important to note that the introduction of the exocyclic double bond in this compound would significantly alter its chemical properties, particularly its reactivity and electronic structure, compared to these saturated analogues.

Interactive Data Table: Properties of Related Piperidinone Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| 5-Methylpiperidin-2-one | 3298-16-6 | C₆H₁₁NO | 113.16 | Solid |

| N-Methyl-2-piperidone | 931-20-4 | C₆H₁₁NO | 113.16 | Liquid |

| 2-Piperidinone | 675-20-7 | C₅H₉NO | 99.13 | Solid |

| N-Methyl-4-piperidone | 1445-73-4 | C₆H₁₁NO | 113.16 | Liquid |

Note: Data sourced from publicly available chemical databases. Properties for this compound are not available due to a lack of specific research data.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9NO |

|---|---|

Molecular Weight |

111.14 g/mol |

IUPAC Name |

5-methylidenepiperidin-2-one |

InChI |

InChI=1S/C6H9NO/c1-5-2-3-6(8)7-4-5/h1-4H2,(H,7,8) |

InChI Key |

PVSSEMMPUSNWLU-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CCC(=O)NC1 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methylenepiperidin 2 One and Its Derivatives

De Novo Synthesis Strategies for the 5-Methylenepiperidin-2-one Core

The de novo synthesis, or the creation of the molecule from basic precursors, of the this compound core is a two-fold challenge. researchgate.netnih.govnih.gov It requires the formation of the six-membered piperidin-2-one lactam ring and the concurrent or subsequent introduction of the reactive exo-methylene group at the C5 position.

Cyclization Approaches to the Piperidin-2-one Ring System

The formation of the piperidin-2-one ring, also known as a δ-valerolactam, is the foundational step in synthesizing the target compound. A variety of cyclization reactions have been developed to construct this heterocyclic system from acyclic precursors. These methods often rely on intramolecular reactions that form a new carbon-nitrogen or carbon-carbon bond to close the ring. mdpi.com

Key strategies include:

Aza-Michael/Michael Cyclization: This cascade reaction sequence is a powerful method for constructing piperidin-2-one rings, particularly in the context of creating complex, spirocyclic systems. For instance, an organocatalytic aza-Michael/Michael cascade between specific acrylamides and methyleneindolinones can yield spiro-oxindole piperidin-2-one derivatives with high stereoselectivity. acs.orgresearchgate.net

Radical Cyclization: Radical-mediated reactions offer another route to the piperidin-2-one core. Intramolecular cyclization of linear amino-aldehydes, often catalyzed by transition metals like cobalt, can effectively produce piperidinones. nih.gov Similarly, radical cyclization of aldehydes with pendant alkenes can be mediated by a combination of photoredox, cobaloxime, and amine catalysis. organic-chemistry.org

Reductive Amination & Annulation: Intermolecular condensation of amines with aldehydes or ketones, followed by the reduction of the resulting imine, is a classic method for C-N bond formation. This approach is utilized in [5+1] annulation strategies to build the piperidine (B6355638) ring. mdpi.com

Palladium-Catalyzed Cyclization: Palladium catalysts are versatile tools for heterocycle synthesis. A Wacker-type aerobic oxidative cyclization of certain alkenes using a base-free palladium catalyst can produce various nitrogen heterocycles, including piperidinones. organic-chemistry.org

Electroreductive Cyclization: Electrochemical methods provide a modern approach to ring formation. The electroreductive cyclization of an imine with a terminal dihaloalkane in a flow microreactor has been shown to produce piperidine derivatives. beilstein-journals.org

| Cyclization Method | Catalyst/Reagent | Key Features | Reference(s) |

|---|---|---|---|

| Aza-Michael/Michael Cascade | Squaramide Organocatalyst | High stereoselectivity; forms spiro-fused systems. | acs.orgresearchgate.net |

| Radical Cyclization | Cobalt(II) or Photoredox/Cobaloxime | Effective for linear amino-aldehydes or aldehydes with pendant alkenes. | nih.govorganic-chemistry.org |

| Pd-Catalyzed Oxidative Cyclization | Pd(DMSO)2(TFA)2 | Base-free Wacker-type cyclization of alkenes. | organic-chemistry.org |

| Electroreductive Cyclization | Cathodic Reduction | Flow microreactor setup; reaction of imines and dihaloalkanes. | beilstein-journals.org |

Introduction of the Exo-Methylene Group at C5

The defining feature of this compound is the exocyclic double bond at the C5 position. This reactive group can be installed either during the ring formation or by functionalizing a pre-formed piperidin-2-one ring.

One established strategy involves the methylenation of a ketone precursor . For example, N-protected 2,3-dihydropyridin-4-ones can be synthesized and subsequently converted to 5-iodo-2,3-dihydropyridin-4-ones. Methylenation of this intermediate using reagents like the Petasis reagent (dimethyl-titanocene) can then furnish the desired 4-methylene-1,2,3,4-tetrahydropyridine core, which is structurally related to the target compound. arkat-usa.org The inherent electronic properties of some heterocycles also permit C–H isomerization, where an endocyclic double bond can be moved to an exocyclic position, or vice versa, using ruthenium catalysts. nih.gov In some cases, the exo-methylene group is introduced via elimination reactions. For instance, 2-(iodomethyl)-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one derivatives undergo elimination of hydrogen iodide to yield the corresponding 2-methylene compounds. clockss.org

Synthesis of Substituted this compound Analogs

Functionalizing the this compound core allows for the creation of a diverse library of analogs with tailored properties. Substitutions can be introduced at the nitrogen atom or at the carbon atoms of the ring.

Strategies for N-Substituted Derivatives

Introducing substituents on the nitrogen atom of the lactam is a common strategy to modify the molecule's properties. This is typically achieved through two main pathways:

Direct N-Substitution: The parent piperidin-2-one, or a suitable precursor, possesses an N-H bond that can be deprotonated with a base, followed by reaction with an electrophile (e.g., an alkyl or acyl halide). This allows for the direct installation of a wide variety of substituents. For instance, N-substituted 3,5-bis(benzylidene)piperidin-4-ones have been synthesized via aldol (B89426) condensation followed by N-acylation. nih.gov One-pot methods for synthesizing N-substituted amidoximes have also been developed, showcasing the versatility of N-functionalization in heterocyclic chemistry. rsc.org

Incorporation during Cyclization: An alternative approach is to use a substituted primary amine as a building block in the initial ring-forming reaction. For example, a four-component synthesis of 1,2,4-trisubstituted imidazoles involves heating a mixture that includes a primary amine, which becomes the N-substituent in the final product. organic-chemistry.org This strategy integrates the substituent from the start, avoiding a separate functionalization step.

Functionalization at Ring Carbons (e.g., C3, C4, C6)

Introducing substituents at the C3, C4, or C6 positions adds another layer of molecular complexity and is crucial for structure-activity relationship studies.

C3-Position: The C3 position can be functionalized indirectly through methods like the cyclopropanation of a tetrahydropyridine (B1245486) precursor, followed by a reductive ring-opening of the resulting cyclopropane. This approach avoids the challenge of direct C-H functionalization at the C3 position, which is deactivated by the adjacent nitrogen atom. d-nb.infonih.gov

C4-Position: The C4 position can be functionalized through several routes. Nucleophilic addition of organometallic reagents to N-galactosyl-silyloxy-pyridinium intermediates occurs with high regioselectivity at the C4 position. znaturforsch.com In other systems, rhodium-catalyzed C-H functionalization using specific N-directing groups can selectively introduce substituents at C4. d-nb.infonih.gov

Multi-site Functionalization: Multicomponent reactions are particularly powerful for creating highly substituted piperidin-2-ones in a single step. A four-component reaction has been developed to stereoselectively synthesize piperidin-2-ones with substituents at the C3, C4, C5, and C6 positions. hse.ru

Stereoselective Synthetic Routes

Controlling the three-dimensional arrangement of atoms is paramount in modern synthetic chemistry. Stereoselective syntheses of piperidin-2-one derivatives are achieved by employing chiral auxiliaries, catalysts, or starting materials.

A versatile approach to polysubstituted, optically active piperidin-2-ones starts from chiral azido (B1232118) compounds, demonstrating how chirality can be carried through a synthetic sequence. scispace.comresearchgate.net The use of carbohydrate-based chiral auxiliaries, such as an N-galactosyl group, can induce high stereoselectivity in reactions. For example, after N-galactosylation of 2-pyridone, subsequent nucleophilic additions and alkylations proceed with excellent stereocontrol, allowing for the synthesis of specific diastereomers of 3,4-disubstituted piperidin-2-ones. znaturforsch.com

Organocatalysis has also emerged as a powerful tool. The aza-Michael/Michael cyclization cascade, catalyzed by a chiral squaramide, produces spiro-oxindole piperidin-2-one derivatives with excellent enantioselectivity (up to 99% ee) and diastereoselectivity. acs.orgresearchgate.net Furthermore, stereoselective Mannich reactions, which can be catalyzed by chiral non-covalent catalysts, are instrumental in synthesizing enantiopure piperidine alkaloids and their derivatives. ru.nl

Enantioselective Methodologies

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. For α,β-unsaturated δ-lactams, a class of compounds that includes this compound, several enantioselective strategies have been reported. One notable approach is the palladium-catalyzed oxidative relay Heck arylation of enelactams. nih.govnih.govacs.org This method allows for the synthesis of 6-arylated α,β-unsaturated δ-lactams with high yields and excellent enantiomeric ratios. nih.gov The reaction typically employs a palladium catalyst and is conducted under mild conditions, making it a versatile tool for accessing these chiral heterocycles. nih.gov

Another strategy involves the asymmetric iridium-catalyzed allylic amination, which has been used to synthesize α,β-unsaturated γ-lactams and can be adapted for δ-lactam synthesis. rsc.org Ring-closing metathesis of enantiomerically pure N-acryloyl-homoallylic amines also presents a viable route to δ-substituted α,β-unsaturated δ-lactams. figshare.com

Table 1: Examples of Enantioselective Synthesis of α,β-Unsaturated δ-Lactam Derivatives

| Entry | Reactants | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Ratio (er) | Reference |

| 1 | Enelactam, Arylboronic acid | Pd(OAc)₂, Ligand | 6-Aryl-α,β-unsaturated δ-lactam | up to 94 | up to >99:1 | nih.gov |

| 2 | N-Acryloyl-homoallylic amine | Grubbs catalyst | δ-Substituted α,β-unsaturated δ-lactam | Not specified | Not specified | figshare.com |

| 3 | Enelactam, Arylboronic acid | Palladium catalyst | Chiral α,β-unsaturated δ-lactam | High | Excellent | nih.govacs.org |

| 4 | N-Boc-N-(but-2-enoyl)-amine, Allylic carbonate | Iridium catalyst | α,β-Unsaturated γ-lactam | Not specified | Not specified | rsc.org |

Diastereoselective Methodologies

Diastereoselective synthesis focuses on forming a specific diastereomer of a molecule with multiple stereocenters. Several multicomponent reactions have been developed for the highly diastereoselective synthesis of substituted piperidin-2-ones. For instance, a four-component reaction involving Michael acceptors, aromatic aldehydes, 1-(2-alkoxy-2-oxoethyl)pyridin-1-ium halogenides, and ammonium (B1175870) acetate (B1210297) can produce pyridinium-substituted piperidin-2-ones with three stereogenic centers as a single diastereomer. hse.ru This method is advantageous due to its single-step nature and the ease of product isolation by simple filtration. hse.ru

Another example is a five-component reaction that yields polysubstituted 2-piperidinones with high stereoselectivity. nih.gov This reaction proceeds through a Knoevenagel condensation-Michael addition-Mannich cascade. nih.gov The synthesis of quaternary α-amino acids from diketopiperazine templates also demonstrates excellent diastereoselectivity in the formation of piperazine (B1678402) structures. libretexts.org

Table 2: Examples of Diastereoselective Synthesis of Piperidin-2-one Derivatives

| Entry | Reaction Type | Reactants | Product | Diastereoselectivity | Reference |

| 1 | Four-component | Michael acceptor, Aromatic aldehyde, Pyridinium (B92312) salt, Ammonium acetate | Pyridinium-substituted piperidin-2-one | Single diastereomer | hse.ru |

| 2 | Five-component | Aromatic aldehydes, Nitriles, Dialkyl malonates, Ammonium acetate | Polysubstituted 2-piperidinone | Single diastereomer | nih.gov |

| 3 | Sequential enolate alkylation | (S)-N(1)-methyl-5-methoxy-6-isopropyl-3,6-dihydropyrazin-2-one | Quaternary α-amino acid | >90% de | libretexts.org |

Advanced Synthetic Techniques and Reagents

Modern organic synthesis increasingly relies on advanced techniques and reagents to achieve efficiency, selectivity, and atom economy. Transition metal-catalyzed reactions have become particularly prominent in the synthesis of heterocyclic compounds like this compound.

Transition Metal-Catalyzed Syntheses

Transition metals such as palladium, rhodium, and iridium are powerful catalysts for a wide range of organic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for constructing the piperidin-2-one ring system. mdpi.comrsc.org

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing nitrogen-containing heterocycles. illinois.edulibretexts.org Intramolecular hydroamination of appropriate aminoalkenes can lead to the formation of piperidine rings. libretexts.org While direct hydroamination to form this compound is not extensively documented, the synthesis of various substituted piperidines through this method suggests its potential applicability. researchgate.net Ruthenium-catalyzed intermolecular hydroamination of unactivated terminal alkenes has been reported, offering a pathway to Markovnikov addition products. escholarship.org Photoenzymatic asymmetric hydroamination has also emerged as a powerful tool for synthesizing chiral amines. illinois.edu

The Stille reaction, a palladium-catalyzed cross-coupling of organostannanes with organic halides or pseudohalides, is a versatile tool for forming carbon-carbon bonds. libretexts.orgwikipedia.org This reaction has been applied to the synthesis of functionalized piperidinone-derived enol triflates, which can be further elaborated. capes.gov.br For instance, Stille coupling with vinylstannanes allows for the introduction of a vinyl group. capes.gov.br A notable application is the synthesis of N-Boc-5-acetyl-4-methylene-1,2,3,4-tetrahydropyridine from the corresponding 5-iodo-4-methylene derivative, showcasing the utility of the Stille reaction in constructing substituted methylene-piperidine scaffolds. arkat-usa.org The mechanism of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org

Table 3: Application of Stille Reaction in Synthesis of Piperidine Derivatives

| Entry | Substrates | Catalyst | Product | Yield (%) | Reference |

| 1 | Piperidinone-derived enol triflate, Vinylstannane | Palladium catalyst | Vinyl-substituted piperidinone derivative | Good | capes.gov.br |

| 2 | N-Boc-5-iodo-4-methylene-1,2,3,4-tetrahydropyridine, Ethoxyvinylstannane | Tris(dibenzylideneacetone)dipalladium(0) | N-Boc-5-acetyl-4-methylene-1,2,3,4-tetrahydropyridine | Good | arkat-usa.org |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants, are highly efficient for building molecular complexity. hse.ruresearchgate.net Several MCRs have been developed for the synthesis of highly functionalized piperidine and piperidin-2-one derivatives. tandfonline.comresearchgate.net A one-pot, five-component reaction has been reported for the diastereoselective synthesis of polysubstituted 2-piperidinones. nih.gov This reaction involves a cascade of Knoevenagel condensation, Michael addition, and Mannich reaction, with ammonium acetate serving as both a catalyst and a nitrogen source. nih.gov Similarly, a four-component reaction provides a stereoselective, single-step synthesis of pyridinium-substituted piperidin-2-ones. hse.ru These MCRs offer significant advantages in terms of simplicity, reduced waste, and the ability to generate diverse libraries of compounds. hse.ru

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, offering a metal-free alternative for constructing chiral molecules. The synthesis of this compound and its derivatives can be approached through several organocatalytic strategies, primarily involving the activation of substrates via enamine or iminium ion intermediates. These methods often provide high levels of stereocontrol.

A prominent strategy involves the aza-Michael reaction, which is a reliable method for forming the crucial carbon-nitrogen bond. researchgate.net Chiral organocatalysts, such as squaramide derivatives, have been successfully employed in aza-Michael/Michael cyclization cascade reactions to produce highly substituted spiro-oxindole piperidin-2-one derivatives with excellent yields and stereoselectivities. researchgate.netnih.gov In these reactions, the bifunctional catalyst activates both the nucleophile and the electrophile through hydrogen bonding, facilitating a highly organized transition state. researchgate.net

Another key approach is the use of chiral amine catalysts, such as proline and its derivatives, which are known to catalyze a wide range of transformations. hse.runih.gov For instance, L-proline has been used to catalyze the synthesis of highly functionalized piperidines through multi-component reactions. hse.ru While not directly forming the exocyclic methylene (B1212753), these methods establish the core piperidinone ring, which can be a precursor to the target molecule. The synthesis of related α,β-unsaturated δ-lactams has been achieved using quinine- and quinidine-derived catalysts that activate α,β-unsaturated acid chlorides for reaction with bis-nucleophiles. rsc.org This approach, which proceeds via an initial Michael addition, can yield 2-piperidinones, although side reactions like retro-aza-Michael additions can sometimes lower the yields. rsc.org

The following table summarizes representative organocatalytic methods applicable to the synthesis of piperidin-2-one scaffolds.

| Catalyst Type | Reaction Type | Substrates | Product Type | Key Features | Ref. |

| Squaramide | Aza-Michael/Michael Cyclization | 3-Methyleneindolinones, Acrylamides | Spiro-oxindole piperidin-2-ones | High yields (up to 99%) and excellent stereoselectivities (>20:1 dr, up to 99% ee). | researchgate.netnih.gov |

| L-Proline Nitrate | Multi-component Reaction | Amine, Aldehyde, 1,3-Dicarbonyl | Highly Functionalized Piperidines | Green, recyclable catalyst; high atom economy. | hse.ru |

| Quinine-derived Catalyst | Michael Addition/Acylation | α,β-Unsaturated Acid Chlorides, Bis-nucleophiles | 2-Piperidinones | Good to excellent enantioselectivity; can be substrate-dependent. | rsc.org |

| (R)-SITCP (Phosphine) | Formal [4+2] Cycloaddition | α,β-Unsaturated Ketones, Cyclic Ketimines | Tetrahydropyridines | Forms functionalized heterocycles through a zwitterionic intermediate. | jst.go.jp |

Cascade and Domino Reactions

Cascade and domino reactions offer significant advantages in terms of efficiency, atom economy, and reduction of waste by combining multiple transformations into a single, uninterrupted sequence. 20.210.105 The synthesis of the this compound core is well-suited to such strategies, allowing for the rapid assembly of molecular complexity from simple precursors.

Multi-component reactions (MCRs) are a powerful subset of domino reactions. A four-component, stereoselective synthesis of complex piperidin-2-ones has been developed using Michael acceptors, aromatic aldehydes, pyridinium ylide precursors, and ammonium acetate. hse.ru This process proceeds through a domino sequence of Michael addition, followed by a Mannich reaction and subsequent cyclization to form the piperidinone ring. hse.ru Similarly, polysubstituted 2-piperidinones can be synthesized via a four-component reaction involving nitrostyrenes, aldehydes, ammonium acetate, and dialkyl malonates, highlighting the versatility of MCRs in generating diverse piperidinone structures. researchgate.net

Tandem sequences involving Michael additions are particularly common. An efficient cascade reaction for synthesizing spirobarbiturate piperidin-2-ones utilizes a cascade aza-Michael/intramolecular-Michael reaction between barbiturate-derived alkenes and N-alkoxy acrylamides. sioc-journal.cn Another example is a domino aza–Michael/thia–Michael/aldol sequence involving N-alkoxyacrylamides and α,β-unsaturated carbonyls to produce highly functionalized δ-lactams. nih.gov This demonstrates that acrylamide (B121943) substrates can act as both nucleophiles and electrophiles within a single reaction vessel. nih.gov

The table below details selected cascade reactions for the synthesis of piperidin-2-one derivatives.

| Reaction Name | Key Steps | Starting Materials | Product | Key Features | Ref. |

| Michael–Mannich–Cyclization Cascade | Michael addition, Mannich reaction, Cyclization | Dicyano-olefins, Aldehydes, Pyridinium salts, NH4OAc | Pyridinium-substituted piperidin-2-ones | Four-component, single-step, highly stereoselective. | hse.ru |

| Aza-Michael/Michael Cascade | Aza-Michael addition, Intramolecular Michael addition | Barbiturate-derived alkenes, N-alkoxy acrylamides | Spirobarbiturate piperidin-2-ones | Mild conditions, amenable to gram-scale synthesis. | sioc-journal.cn |

| Aza–Michael/Thia–Michael/Aldol Domino | Aza-Michael addition, Thia-Michael addition, Aldol condensation | N-alkoxyacrylamides, α,β-Unsaturated carbonyls, Thiophenols | Polyfunctionalized δ-lactams | One-pot, three-component sequence forming multiple C-C and C-X bonds. | nih.gov |

| Knoevenagel–Michael–Mannich Cascade | Knoevenagel condensation, Michael addition, Mannich reaction, Cyclization | Aldehydes, Malononitriles, Pyridines, Haloacetates, NH4OAc | Pyridinium-substituted piperidin-2-ones | Pseudo-six-component reaction forming complex heterocyclic systems. | x-mol.com |

Oxidative and Reductive Transformations

Oxidative and reductive steps are fundamental in synthetic chemistry and can be strategically employed to construct or functionalize the this compound ring system. These transformations can either be part of a cascade sequence to form the heterocyclic core or be used in a late-stage functionalization to introduce key structural motifs.

Reductive amination is a cornerstone of N-heterocycle synthesis. researchgate.netresearchgate.net The intramolecular reductive cyclization of a 1-keto-5-ketoxime, derived from a 1,5-diketone, using sodium cyanoborohydride (NaBH3CN) provides a diastereoselective route to highly substituted N-hydroxypiperidines. tandfonline.com Similarly, iron-catalyzed reductive amination of ω-amino fatty acids using phenylsilane (B129415) as a reductant can generate piperidinone intermediates, which are then further reduced to piperidines. mdpi.com A powerful cascade approach involves the catalytic reduction of a δ-nitrocarbonyl compound, which leads to the formation of a piperidine ring through in situ amine formation and subsequent intramolecular reductive amination/cyclization. frontiersin.org

Oxidative methods can be used to introduce functionality. While direct α-methylenation of a pre-formed piperidin-2-one is a conceptually straightforward approach to this compound, late-stage C-H oxidation offers an alternative strategy for functionalization. For instance, manganese-catalyzed oxidative C(sp³)–H methylation has been successfully applied to various piperidine-containing scaffolds. nih.gov This demonstrates the feasibility of selectively oxidizing the piperidine ring, which could potentially be adapted to install the desired exocyclic double bond through an oxidation/elimination sequence. Another approach is the oxidative amination of non-activated alkenes using metal catalysts like gold(I) or palladium(II) to form the piperidine ring with concurrent introduction of another functional group. mdpi.com

Key oxidative and reductive methods are summarized in the table below.

Retrosynthetic Analysis of this compound Architectures

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors through a series of strategic bond disconnections. dentonchemistry.com For the this compound scaffold, several disconnection strategies can be envisioned, reflecting the synthetic methodologies discussed previously.

Pathway A: Olefination Approach

A straightforward disconnection involves the exocyclic double bond. This leads back to a piperidin-2,5-dione or a related 5-formylpiperidin-2-one. The corresponding forward reaction would be a Wittig-type olefination or a Horner-Wadsworth-Emmons reaction, which are classic methods for forming carbon-carbon double bonds. The piperidin-2,5-dione precursor can be further simplified by disconnecting the amide bond (C-N bond), leading to a dicarbonyl-substituted amino acid derivative.

Pathway B: Aza-Michael Addition Approach

Recognizing the α,β-unsaturated lactam motif, a key disconnection is the C4-C5 bond via a conjugate addition logic. This reveals a δ-amino α,β,γ,δ-unsaturated ester as the precursor. The forward reaction would be an intramolecular aza-Michael addition, a common and effective cyclization strategy for forming piperidine rings. mdpi.com This acyclic precursor can be further simplified by disconnecting the C-N bond and the C-C double bonds.

Pathway C: Cascade/Multi-component Reaction Approach

A more convergent approach involves disconnecting the molecule into multiple simple fragments, corresponding to a multi-component reaction (MCR) in the forward sense. hse.ru For instance, the piperidin-2-one ring can be deconstructed into an amine source (like ammonia), an aldehyde, and a 1,5-dicarbonyl equivalent. This strategy is highly efficient as it constructs the core scaffold with multiple stereocenters in a single step from simple starting materials.

Pathway D: Reductive Amination Cyclization Approach

A disconnection based on reductive amination logic would break the N1-C6 and C5-C6 bonds. researchgate.netsemanticscholar.org This leads to a linear nitro-keto-ester precursor. In the forward synthesis, reduction of the nitro group to an amine, followed by intramolecular cyclization with the ketone (forming an enamine or imine) and subsequent lactamization with the ester, would furnish the piperidinone ring. The exocyclic methylene group would be installed in a separate step.

These retrosynthetic pathways illustrate the diverse strategies available for constructing the this compound core, ranging from linear, stepwise approaches to highly convergent cascade reactions.

Computational Chemistry Investigations of 5 Methylenepiperidin 2 One

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 5-Methylenepiperidin-2-one, such studies would provide critical insights into its stability, reactivity, and spectroscopic properties.

Electronic Structure Elucidation

A primary step in computational analysis involves optimizing the molecule's geometry and calculating its electronic energy using methods like Density Functional Theory (DFT). mdpi.comnih.govruc.dkplos.org This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. Analysis of the electronic structure would clarify the distribution of electrons and the nature of the chemical bonds within the molecule, particularly the conjugation between the exocyclic double bond and the amide functional group.

Molecular Orbital Analysis (HOMO-LUMO)

The Frontier Molecular Orbital Theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are crucial indicators of a molecule's chemical reactivity and kinetic stability. A small energy gap typically suggests high reactivity. For this compound, this analysis would identify the regions of the molecule most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO), predicting its behavior in chemical reactions.

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, providing a visual guide to its reactive sites. The map would identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, an MEP map would highlight the electronegative oxygen atom of the carbonyl group as a site of negative potential and the hydrogen on the amide nitrogen as a site of positive potential.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations model the movements of atoms and molecules, offering insights into conformational changes and interactions with other molecules, such as solvents. A simulation of this compound would provide a dynamic view of its structural flexibility and stability under various conditions.

Conformational Analysis and Energetics

The piperidin-2-one ring is not planar and can exist in various conformations, such as chair, boat, and twist-boat forms. A thorough conformational analysis would involve systematically calculating the relative energies of these different conformers to identify the most stable, lowest-energy structure. nih.govnih.govresearchgate.net This is critical for understanding the molecule's predominant shape, which influences its physical properties and biological activity. Studies on substituted piperidines often reveal subtle energetic preferences for axial or equatorial substituents, and similar analysis for the 5-methylene group would be essential. nih.gov

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry can be used to model the entire course of a chemical reaction, identifying the low-energy pathways from reactants to products. This involves locating and characterizing the energy of transition states—the high-energy intermediates that represent the barrier to reaction. For reactions involving this compound, such as addition reactions at the exocyclic double bond or reactions at the amide group, transition state modeling would provide a quantitative understanding of reaction rates and mechanisms. nih.gov

Activation Energy Calculations

There is no specific data in the surveyed scientific literature regarding activation energy calculations for reactions involving this compound. Computational studies on related α,β-unsaturated systems often employ methods like Density Functional Theory (DFT) to calculate the energy barriers of reactions such as Michael additions or cycloadditions. For instance, theoretical studies on the hydroboration of generic α,β-unsaturated carbonyl compounds have calculated the free energy barriers for different pathways, but these are not specific to the this compound scaffold. rsc.org Without dedicated studies, any discussion of activation energies for this specific compound would be speculative.

Applications in Organic Synthesis

5-Methylenepiperidin-2-one as a Versatile Synthetic Intermediate

The reactivity of this compound is dominated by its α,β-unsaturated amide system. This functional group arrangement makes the molecule an excellent Michael acceptor, susceptible to conjugate addition by a wide variety of nucleophiles. The electron-withdrawing nature of the lactam carbonyl group polarizes the exocyclic double bond, activating the β-carbon for nucleophilic attack. This inherent reactivity allows for the introduction of diverse substituents at the 5-position, making it a versatile intermediate for creating more complex molecular architectures.

Furthermore, the double bond can participate in various cycloaddition reactions. Most notably, it can act as a dienophile in Diels-Alder reactions, providing a pathway to construct fused bicyclic and polycyclic systems containing a piperidinone core. The combination of these reactive sites offers a powerful platform for divergent synthesis, where a single starting material can be elaborated into a library of structurally distinct compounds.

Table 1: Potential Reactions of this compound

| Reaction Type | Reactant | Potential Product Class | Notes |

|---|---|---|---|

| Michael Addition | Soft Nucleophiles (e.g., organocuprates, thiols, enamines) | 5-Substituted Piperidin-2-ones | Key for C-C, C-S, and C-N bond formation at the 5-position. |

| Diels-Alder Reaction | Conjugated Dienes (e.g., butadiene, cyclopentadiene) | Spiro or Fused Heterocyclic Systems | Forms a new six-membered ring, leading to complex scaffolds. |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Spiro-oxirane Piperidin-2-ones | Creates a reactive epoxide ring for further functionalization. |

| Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C) | 5-Methylpiperidin-2-one | Reduces the double bond to yield the saturated analogue. |

Role in Total Synthesis of Complex Natural Products

While the piperidine (B6355638) ring is a common feature in many natural products, the specific use of this compound as a key intermediate is not prominently documented in the total syntheses of the following example classes.

The Erythrina alkaloids are a large family of natural products characterized by a unique tetracyclic spiroamine skeleton. researchgate.netwikipedia.org Numerous synthetic strategies have been developed to construct this complex core. researchgate.net These approaches often involve sophisticated cyclization strategies, such as intramolecular Heck reactions, radical cyclizations, or oxidative phenol (B47542) couplings to form the key rings. researchgate.net

Although the piperidinone motif is structurally related to portions of the Erythrina core, a direct synthetic route employing this compound as a starting building block has not been established as a mainstream strategy in the reviewed literature. Existing syntheses typically build the core framework from different, often acyclic or monocyclic, precursors. researchgate.net

Many natural products exist as glycosides, which consist of a sugar portion (glycone) attached to a non-sugar moiety (aglycone). The synthesis of these aglycones is a critical step in the total synthesis of the parent natural product. While piperidine derivatives are found in various aglycones, there is no specific information available that highlights the use of this compound as a precursor for their synthesis.

Preparation of Diverse Heterocyclic Scaffolds

The inherent reactivity of this compound makes it a theoretically useful template for generating a variety of more complex heterocyclic scaffolds. Piperidines and piperidinones are considered privileged structures in medicinal chemistry due to their prevalence in pharmaceuticals and natural products. nih.govmdpi.com

The dienophilic nature of the exocyclic double bond is particularly suited for constructing fused-ring systems via [4+2] cycloaddition (Diels-Alder) reactions. Depending on the diene used, this could provide access to frameworks like indolizidinones or quinolizidinones, which are the core structures of many alkaloids.

Additionally, conjugate addition of a nucleophile that contains another reactive functional group could initiate a cascade reaction. For example, a Michael addition followed by an intramolecular cyclization could be a powerful strategy for rapidly assembling bicyclic heterocycles from this simple starting material.

Development of Novel Methodologies Utilizing the this compound Motif

The development of new synthetic methods often relies on exploiting the unique reactivity of specific functional groups or molecular scaffolds. The this compound motif, as an α,β-unsaturated lactam, could serve as a platform for developing novel chemical transformations. For instance, its use in asymmetric catalysis, where chiral catalysts could control the stereochemical outcome of conjugate additions or cycloadditions, would be a valuable area of research. Such methods would provide enantiomerically enriched piperidinone derivatives, which are highly sought after in pharmaceutical development. However, at present, specific methodologies that are centered around the unique reactivity of this compound are not widely reported.

Future Research Directions

Exploration of Novel Synthetic Routes

The development of new synthetic pathways to 5-methylenepiperidin-2-one and related α,β-unsaturated δ-lactams is paramount for improving efficiency, atom economy, and structural diversity. Future research will likely focus on innovative strategies such as cascade reactions, multicomponent reactions (MCRs), and the application of novel catalytic systems.

Cascade reactions, which combine multiple bond-forming events in a single operation, offer a powerful approach to rapidly construct complex molecular architectures from simple precursors. Researchers are exploring cascade sequences that could lead to the this compound core. For instance, a proposed aldol (B89426)/Michael cascade reaction involving α,β-unsaturated ketones and ketoamides has been shown to construct bicyclic lactams with high regio- and diastereoselectivity. nih.govrsc.org Future work could adapt this methodology to create the exocyclic methylene (B1212753) group characteristic of this compound.

Multicomponent reactions (MCRs) are another promising avenue, allowing for the one-pot synthesis of complex products from three or more starting materials. The development of novel MCRs to assemble the piperidinone ring and concurrently install the exocyclic double bond would be a significant advancement. A four-component synthesis of piperidone scaffolds involving an intermolecular Diels-Alder reaction has been reported, showcasing the potential of MCRs in this area.

Furthermore, the exploration of novel catalysts and reaction conditions is crucial. For example, photoredox catalysis has emerged as a powerful tool for the synthesis of γ- and δ-lactams from N-alkenyl trichloro- and dichloroacetamides under mild, visible-light-mediated conditions. rsc.orgrsc.org Adapting these photoredox strategies to generate the this compound structure could provide a more sustainable and efficient synthetic route.

| Strategy | Description | Potential Advantage |

| Cascade Reactions | Multiple bond-forming steps in a single pot. | Increased efficiency, reduced waste. |

| Multicomponent Reactions | Three or more reactants combine in one step. | High atom economy, rapid access to complexity. |

| Photoredox Catalysis | Use of visible light to drive reactions. | Mild conditions, sustainable energy source. |

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms underlying the synthesis of this compound is essential for optimizing existing methods and designing new, more efficient ones. Future research in this area will likely involve a combination of experimental and computational techniques to elucidate the intricate details of catalytic cycles and reaction pathways.

Palladium-catalyzed cross-coupling reactions are frequently employed in the synthesis of heterocyclic compounds. wildlife-biodiversity.com Detailed mechanistic studies of these reactions, focusing on the elementary steps of oxidative addition, transmetalation, and reductive elimination, can provide crucial insights. wildlife-biodiversity.com For instance, investigating the role of ligands, substrates, and additives on the kinetics and mechanism of palladium-catalyzed reactions that could form the piperidinone ring or install the exocyclic methylene group is a key research direction. wildlife-biodiversity.com Computational studies, such as Density Functional Theory (DFT) calculations, can complement experimental work by modeling reaction intermediates and transition states, thereby clarifying the operative mechanistic pathways. mdpi.com

Experimental mechanistic studies could involve kinetic analysis, isotopic labeling experiments, and the isolation and characterization of reaction intermediates. For example, in the context of palladium-catalyzed syntheses, identifying the active palladium species and understanding its interaction with the substrates can lead to the development of more active and selective catalysts. nih.gov Such studies have been instrumental in understanding palladium-catalyzed C–H olefination and can be applied to reactions relevant to this compound synthesis. nih.gov

| Investigation Technique | Focus Area | Expected Outcome |

| Computational Studies (DFT) | Transition states and intermediates. | Prediction of reaction pathways and selectivity. |

| Kinetic Analysis | Reaction rates and order. | Identification of rate-determining steps. |

| Isotopic Labeling | Tracking atoms through a reaction. | Elucidation of bond-forming and breaking events. |

| Intermediate Characterization | Isolation and analysis of transient species. | Direct evidence for proposed mechanistic steps. |

Development of Catalytic Asymmetric Syntheses

The synthesis of enantiomerically pure this compound derivatives is of significant importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Future research will focus on the development of novel catalytic asymmetric methods to control the stereochemistry during the synthesis of the piperidinone core and the introduction of substituents.

Transition metal catalysis offers a powerful platform for asymmetric synthesis. Rhodium-catalyzed asymmetric [2+2+2] cycloadditions have been used to access polysubstituted piperidines with high enantioselectivity. nih.gov Future efforts could adapt this methodology to synthesize chiral this compound precursors. Similarly, copper-catalyzed asymmetric cyclizative aminoboration has been developed for the synthesis of chiral 2,3-cis-disubstituted piperidines, demonstrating excellent enantioselective control. nih.gov Exploring the application of such copper-based catalytic systems to substrates that would yield the this compound scaffold is a promising avenue.

Organocatalysis provides a complementary approach to metal-based catalysts. Chiral thiourea (B124793) catalysts, for example, have been proposed for their potential to promote enantioselective intramolecular Mannich-type cyclizations to form piperidine (B6355638) rings. patentdigest.org The development of organocatalysts that can facilitate the asymmetric synthesis of this compound, potentially through conjugate addition reactions to α,β-unsaturated lactams, is an active area of research. beilstein-journals.org

Biocatalysis, utilizing enzymes to perform stereoselective transformations, is another burgeoning field. Recently, engineered enzymes have been used for the stereoselective construction of β-, γ-, and δ-lactam rings. ucla.edu The development of enzymes capable of catalyzing the formation of the this compound ring with high enantioselectivity represents a green and highly efficient future direction. ucla.edubenthamscience.com

| Catalytic Approach | Catalyst Example | Potential Application |

| Transition Metal Catalysis | Rhodium, Copper complexes | Asymmetric cycloadditions, borations. |

| Organocatalysis | Chiral thioureas, prolinol derivatives | Enantioselective Mannich reactions, conjugate additions. |

| Biocatalysis | Engineered enzymes (e.g., myoglobin (B1173299) mutants) | Stereoselective C-H amidation and cyclization. ucla.edu |

Integration with Emerging Synthetic Technologies

The adoption of emerging synthetic technologies can significantly enhance the efficiency, safety, and scalability of chemical syntheses. Future research on this compound will undoubtedly benefit from the integration of technologies such as flow chemistry, electrochemistry, and machine learning.

Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. nih.gov The synthesis of piperidine derivatives has been successfully demonstrated in flow microreactors, suggesting that this technology could be applied to the production of this compound. nih.gov The development of a continuous-flow synthesis would be particularly beneficial for large-scale production. unimi.it

Electrochemistry provides a powerful and sustainable means of driving chemical reactions using electricity. Electroreductive cyclization has been used to synthesize piperidine and pyrrolidine (B122466) derivatives in a flow microreactor, highlighting the potential of electrosynthesis in heterocyclic chemistry. nih.govresearchgate.net Future work could explore electrochemical methods for the key bond-forming steps in the synthesis of this compound, potentially leading to greener and more efficient processes.

| Technology | Description | Benefit for Synthesis |

| Flow Chemistry | Reactions in continuous-flow reactors. | Improved control, safety, and scalability. nih.gov |

| Electrochemistry | Use of electricity to drive reactions. | Green and sustainable reaction conditions. nih.gov |

| Machine Learning/AI | AI-driven retrosynthesis and reaction prediction. | Accelerated discovery of novel synthetic routes. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.